1H-Pyrrolo[3,2-g]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
326-19-2 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-g]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-7,13H |
InChI Key |
JASNREYCNKBVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1h Pyrrolo 3,2 G Quinoline and Analogues
Overview of General Strategies for Pyrroloquinoline Scaffold Construction
The construction of the pyrroloquinoline scaffold is a key step in the synthesis of a variety of biologically active molecules. These compounds often serve as simplified analogues of natural products like ellipticine, exhibiting properties such as antiproliferative effects and DNA fragmentation capabilities. nih.gov The fusion of the pyrrole (B145914) and quinoline (B57606) ring systems can be achieved in several ways, leading to different isomers with distinct biological profiles. The synthetic approaches are often designed to allow for the introduction of various substituents on the tricyclic core, which has been shown to be crucial for their biological activity. ulisboa.pt
General strategies for building the pyrroloquinoline framework often involve the sequential construction of the individual rings or the concomitant formation of multiple rings in a cascade or one-pot reaction. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. Many of these methods rely on well-established named reactions in heterocyclic chemistry, adapted for the specific requirements of the pyrroloquinoline system.
Specific Synthetic Pathways to 1H-Pyrrolo[3,2-g]quinoline Core
Several specific synthetic pathways have been developed to access the this compound core. These methods offer different levels of efficiency, regioselectivity, and substrate scope.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, and the this compound system is no exception. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond through the elimination of a small molecule, such as water. For instance, the reaction of anthranilamide with ethyl levulinate can lead to the formation of a quinazolinone derivative, which can then undergo a second ring-closing step to form a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) system. mdpi.com While this example illustrates the general principle for a related scaffold, similar condensation strategies are applicable to the synthesis of 1H-pyrrolo[3,2-g]quinolines.
A notable example is an iodine-mediated one-pot three-component tandem cyclization for the synthesis of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. nih.gov This reaction, starting from aromatic amines, maleimides, and either aromatic aldehydes or di-tert-butyl peroxide, showcases the power of multicomponent reactions to rapidly build molecular complexity. nih.gov
| Starting Materials | Reagents | Product | Reference |
| Aromatic amines, maleimides, aromatic aldehydes/di-tert-butyl peroxide | I2 | 1H-Pyrrolo[3,4-c]quinoline-1,3(2H)-diones | nih.gov |
| Anthranilamide, ethyl levulinate | Heterogeneous Brønsted acid catalysts (e.g., Amberlyst® 15) | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | mdpi.com |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic systems. This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular redistribution of carbon-carbon double bonds. The use of RCM in the synthesis of pyrroloquinoline derivatives has been demonstrated to be an environmentally friendly and efficient method. For example, 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable precursors for pyrroles and pyrroloquinoline derivatives, can be synthesized using a ruthenium-catalyzed RCM in continuous flow. rsc.org This approach allows for short reaction times and efficient scale-up. rsc.org The synthesis of 3- and 4-phenyl-2-quinolone has also been achieved using this strategy with Grubbs' second-generation catalyst. researchgate.net
| Substrate | Catalyst | Product | Reference |
| Diene precursor | Ruthenium catalyst | 2,5-Dihydro-1H-pyrrole-3-carboxylate | rsc.org |
| Diene precursor | Grubbs 2G catalyst | 3-Phenyl-2-quinolone | researchgate.net |
Bischler-Napieralski Type Cyclizations
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution has been adapted for the synthesis of more complex heterocyclic systems. The reaction typically requires acidic conditions and a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org Recent advancements have explored the use of more environmentally friendly conditions, such as employing room-temperature ionic liquids like [bmim]PF₆, which can lead to higher yields and purity of the desired products. organic-chemistry.org While direct application to this compound is not explicitly detailed in the provided results, the fundamental transformation is a key strategy for constructing the quinoline portion of the scaffold.
| Reactant | Reagent | Conditions | Product | Reference |
| β-arylethylamides | POCl₃, P₂O₅, ZnCl₂ | Reflux in toluene (B28343) or xylene | 3,4-dihydroisoquinolines | organic-chemistry.org |
| Phenethylamides | POCl₃ | [bmim]PF₆, 90–100 °C | 3,4-dihydroisoquinolines | organic-chemistry.org |
Vicarious Nucleophilic Substitution Strategies
Vicarious nucleophilic substitution (VNS) is a unique type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org This reaction is particularly useful for the functionalization of nitroarenes and other electrophilic heterocycles. wikipedia.orgresearchgate.net The VNS reaction allows for the introduction of carbon nucleophiles at positions that are not accessible through classical electrophilic substitution. wikipedia.org A catalyst-free nucleophilic substitution of hydrogen in quinolines using acylethynylpyrroles has been reported to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This method proceeds through an apparent redox ring-opening of an intermediate cycloadduct. rsc.org
| Aromatic Substrate | Nucleophile | Conditions | Product | Reference |
| Quinolines | Acylethynylpyrroles | 80–110 °C in MeCN or toluene | 2-(E-2-acylethenylpyrrolyl)quinolines | rsc.org |
| Nitroarenes | Carbon nucleophiles with EWG and leaving group | Base | Alkylated arenes | wikipedia.org |
Palladium-Catalyzed Coupling and Cyclization Reactions
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic systems. These methods offer high efficiency, selectivity, and functional group tolerance. The synthesis of pyrrolo[2,3-b]quinolines has been achieved through the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives and 1-trimethylsilyl internal alkynes, demonstrating high regioselectivity. iaea.org Similarly, 1H-pyrrolo[3,2-c]quinoline derivatives have been synthesized via a palladium(0)/copper iodide-catalyzed Sonogashira cross-coupling of 2-aryl-3-iodo-4-(phenylamino)quinolines with terminal alkynes in a single step. researchgate.net Furthermore, a novel strategy for the synthesis of quinoline derivatives involves a palladium-catalyzed aryl isocyanide insertion, followed by an undirected C(sp²)-H functionalization and a [4+1] cyclization. rsc.org Palladium catalysis has also been instrumental in the synthesis of 1H-pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through intramolecular C-N bond formation. researchgate.net
| Reactants | Catalyst/Reagents | Product | Reference |
| 2-Amino-3-iodoquinoline derivatives, 1-trimethylsilyl internal alkynes | Palladium catalyst | Pyrrolo[2,3-b]quinolines | iaea.org |
| 2-Aryl-3-iodo-4-(phenylamino)quinolines, terminal alkynes | Palladium(0)/Copper iodide | 1H-Pyrrolo[3,2-c]quinolines | researchgate.net |
| Aryl isocyanides, aromatic substrates | Palladium catalyst | Quinoline derivatives | rsc.org |
| 4-Chloroquinoline-3-carbaldehyde hydrazones | Palladium catalyst | 1H-Pyrazolo[4,3-c]quinolines | researchgate.net |
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. While MCRs are a powerful tool in heterocyclic chemistry, the application of this methodology for the direct synthesis of the this compound core is not extensively documented in the current scientific literature. Research has more prominently featured MCRs for the synthesis of other isomers, such as pyrrolo[1,2-a]quinolines. nih.gov For instance, a one-pot, three-component reaction has been developed for the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives from quinolines, 2-bromoacetophenones, and acetylenic dipolarophiles. researchgate.net Similarly, MCRs have been effectively used to produce various quinoline derivatives, highlighting the versatility of this approach for related heterocyclic systems. tandfonline.comunisi.it However, specific examples of MCRs tailored to the assembly of the this compound scaffold remain a less explored area of research.
Alternative Annulation and Cyclodehydration Methods
The construction of the this compound ring system can be achieved through various annulation and cyclodehydration strategies. One of the most common methods for quinoline synthesis, which can be adapted for this scaffold, is the Friedländer annulation. wikipedia.orgnih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a suitably substituted 6-aminoindole (B160974) derivative would be a logical precursor.
While specific examples for the this compound are not abundant, the synthesis of the isomeric 1H-pyrrolo[3,2-h]quinoline has been reported, providing insights into potential synthetic routes. nih.govnih.govnih.gov Furthermore, intramolecular cyclization represents a key strategy. For instance, gold-catalyzed intramolecular hydroamination of appropriately substituted N-alkynyl indoles has been successfully employed to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines, a related tricyclic system. mdpi.com Such cyclization approaches could theoretically be applied to precursors designed to yield the this compound core.
Cyclodehydration is another critical step in the formation of fused heterocyclic systems. The Bischler-type reaction, involving the cyclodehydration of α-amino carbonyl compounds, is a known method for producing pyrroloquinoline derivatives, although specific applications to the [3,2-g] isomer are not frequently reported.
Strategies for Derivatization and Structural Modification of the this compound Scaffold
The introduction of various substituents onto the this compound core is crucial for modulating its physicochemical properties and biological activity. While the direct, regioselective functionalization of the parent this compound is not extensively detailed, studies on the synthesis of its derivatives provide some examples.
For the isomeric 1H-pyrrolo[3,2-g]isoquinolines, a 3-carbaldehyde derivative has been synthesized, which can serve as a handle for further modifications. nih.gov Analogous transformations could potentially be applied to the this compound system. The introduction of aryl groups has been achieved in related pyrrolo[3,2-c]pyridine systems via Suzuki cross-coupling reactions, suggesting a viable strategy for the arylation of a halogenated this compound precursor.
Modification of the pyrrole nitrogen in the this compound scaffold is a key strategy for introducing structural diversity. N-alkylation can be achieved using various alkylating agents in the presence of a suitable base. organic-chemistry.org
In a study focused on 1H-pyrrolo[3,2-g]isoquinolines, N-alkylation was performed to prepare conjugates for potential biological applications. nih.gov Specifically, methylation of the indole (B1671886) nitrogen was investigated. nih.gov This suggests that similar N-alkylation strategies could be readily applied to the this compound core to generate a library of N-substituted derivatives.
Table 1: Examples of N-Alkylation on Related Pyrrolo-Heterocyclic Scaffolds
| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |
| Pyrrole | Alkyl halides | - | Ionic Liquids | N-Alkylpyrroles | organic-chemistry.org |
| 4-bromo-NH-1,2,3-triazole | Alkyl halides | K₂CO₃ | DMF | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |
| 1H-Pyrrolo[3,2-g]isoquinoline analogue | Methyl iodide | NaH | DMF | N-methylated 1H-pyrrolo[3,2-g]isoquinoline analogue | nih.gov |
This table provides examples of N-alkylation on related heterocyclic systems to illustrate potential synthetic approaches for this compound.
The oxidation of the this compound system to its corresponding dione (B5365651) is a significant transformation that has been explored. Specifically, this compound-4,9-diones have been synthesized and evaluated for their biological activities. nih.gov
The synthesis of these diones can be achieved from appropriate precursors. For example, one synthetic approach involves the reaction of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) with ethyl cyanoacetate, followed by a series of transformations including reduction, cyclization, and final oxidation to yield the dione scaffold. The resulting this compound-4,9-diones can then be further derivatized, for instance, by N-alkylation at the pyrrole nitrogen. nih.gov
Table 2: Synthesized this compound-4,9-dione Derivatives
| Compound | R¹ | R² | R³ | Reference |
| 1 | H | H | H | nih.gov |
| 2 | CH₃ | H | H | nih.gov |
| 3 | H | CH₃ | H | nih.gov |
| 4 | CH₃ | CH₃ | H | nih.gov |
| 5 | H | H | CH₃ | nih.gov |
| 6 | CH₃ | H | CH₃ | nih.gov |
Adapted from a study on the synthesis and antifungal activity of this compound-4,9-diones. nih.gov
Conversely, reduction of the quinoline ring system is also a possible modification. For instance, quinolines can be reduced to tetrahydroquinolines using reagents like Hantzsch esters catalyzed by boronic acids. While not specifically reported for this compound, this methodology could potentially be applied to generate partially saturated derivatives.
The development of regioselective functionalization methods is crucial for the targeted synthesis of specific derivatives of this compound. C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds. nih.gov For quinolines, regioselective functionalization can often be directed by the nitrogen atom or by using a directing group. nih.gov
However, the scientific literature currently lacks specific and detailed studies on the regioselective functionalization of the this compound scaffold. While general principles of C-H activation on quinoline and indole systems are well-established, their application to this particular tricyclic system, with its unique electronic and steric properties, remains an area for future investigation. The development of such methods would be highly valuable for the synthesis of novel and diverse derivatives of this compound for various applications.
Innovations in Synthetic Efficiency and Sustainability (e.g., Ultrasound-Mediated Synthesis)
The quest for more efficient and environmentally benign synthetic routes to complex heterocyclic scaffolds like this compound and its analogues is a significant focus of contemporary chemical research. Innovations in this area aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions, aligning with the principles of green chemistry. While specific studies on the ultrasound-mediated synthesis of this compound are not extensively documented, the application of such technologies to analogous structures, along with other modern synthetic strategies, provides a clear indication of the direction of future synthetic efforts.
One of the key areas of innovation is the use of alternative energy sources to drive chemical reactions. For instance, visible-light-mediated synthesis has emerged as a powerful tool for the construction of pyrroloquinoline frameworks. This method offers a sustainable alternative to traditional thermal heating and often avoids the need for transition-metal catalysts. An example is the synthesis of pyrrolo[1,2-a]quinolines, where a photocatalytic cycle is initiated by blue light irradiation, leading to the formation of the desired products in moderate to good yields at room temperature. rsc.org This approach is notable for its mild reaction conditions and the use of a readily available light source.
Another significant advancement lies in the development of one-pot, multi-component reactions. These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing the number of purification steps and minimizing solvent waste. A notable example is the three-component synthesis of 3H-pyrrolo[3,2-f]quinoline derivatives. In this method, quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones are reacted in the presence of a catalytic amount of acetic acid in ethanol (B145695) under reflux conditions to afford the target compounds in good yields. bohrium.comnottingham.ac.ukbohrium.com The operational simplicity and the use of an environmentally friendly solvent and catalyst make this a highly attractive and sustainable synthetic route.
Furthermore, catalyst-free conditions for multi-component reactions represent another stride towards sustainability. The synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives has been achieved through a three-component reaction of an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound without the need for a catalyst. nih.gov The outcome of the reaction, yielding either aromatized or unaromatized products, can be controlled by the reaction temperature and the choice of the 1,3-dicarbonyl compound, showcasing the versatility of this approach.
The synthesis of isomers, such as 1H-pyrrolo[3,2-g]isoquinolines, also provides valuable insights into constructing the core pyrroloquinoline scaffold. nih.gov These synthetic strategies, while not directly focused on this compound, highlight the innovative methodologies being developed for this class of compounds, paving the way for more efficient and sustainable production of a wide range of derivatives.
Data Tables of Innovative Synthetic Methodologies
Table 1: Three-Component Synthesis of 3H-Pyrrolo[3,2-f]quinoline Derivatives bohrium.comnottingham.ac.ukbohrium.com
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Solvent | Reaction Condition | Yield (%) |
| Quinolin-6-amine | Arylglyoxals | Cyclohexane-1,3-diones | Acetic Acid | Ethanol | Reflux | Good |
Table 2: Visible-Light-Mediated Synthesis of Pyrrolo[1,2-a]quinolines rsc.org
| Reactant 1 | Reactant 2 | Photocatalyst | Base | Light Source | Temperature | Yield |
| 1-(2-Bromophenyl)-1H-pyrrole | Aromatic Alkynes | Rhodamine 6G | N,N-Diisopropylethylamine | Blue Light | Room Temperature | Moderate to Good |
Table 3: Catalyst-Free Three-Component Synthesis of Pyrrolo[3,2-f]quinoline Derivatives nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Condition | Product Type |
| Aromatic Aldehyde | 1H-Indol-5-amine | 1,3-Dicarbonyl Compound | Not specified | Temperature Dependent | Aromatized or Unaromatized |
Spectroscopic and Advanced Characterization Techniques
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1H-Pyrrolo[3,2-g]quinoline and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals distinct signals for each proton, with their chemical shifts (δ) and coupling constants (J) providing information about their electronic environment and neighboring protons. For instance, in derivatives of the related 1H-pyrrolo[3,2-c]pyridine, aromatic protons typically appear in the downfield region (δ 6.5-9.1 ppm), while protons of substituent groups like methyl or methoxy (B1213986) appear in the upfield region. semanticscholar.org The number of signals, their splitting patterns (singlet, doublet, triplet, etc.), and their integration values correspond to the number and arrangement of protons in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound framework gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its proximity to electronegative atoms like nitrogen. In derivatives of the analogous 1H-pyrrolo[3,2-c]pyridine, carbon signals for the heterocyclic rings are observed in the aromatic region (typically δ 100-160 ppm). semanticscholar.org Theoretical calculations of ¹³C chemical shifts, when compared with experimental data, can further validate the proposed structure. tsijournals.com
Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, leading to a complete elucidation of the molecular structure of this compound and its substituted analogs. semanticscholar.orgnih.govnih.gov
Table 1: Representative NMR Data for Pyrroloquinoline Derivatives
| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivatives | 6.70-9.10 (aromatic), 2.42-3.95 (substituents) | 102-159 (aromatic), 21-61 (substituents) | semanticscholar.org |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | 6.20-8.11 (aromatic), 1.30-4.70 (aliphatic/substituents) | 105-173 (aromatic/carbonyl), 24-61 (aliphatic/substituents) | nih.gov |
| 1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline derivatives | 6.83-9.28 (aromatic), 4.49 (methyl) | 102-149 (aromatic), 38.6 (methyl) | nih.gov |
Note: The chemical shifts are indicative and can vary based on the specific substituents and the solvent used.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. semanticscholar.orgnih.govsphinxsai.com
The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, the calculated mass for a derivative of 1H-pyrrolo[3,2-c]pyridine, C₂₂H₂₁N₂O₃, as the protonated molecule [M+H]⁺ is 361.1552, and the experimentally found value is 361.1556, confirming its composition. semanticscholar.org
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of atoms and the presence of specific functional groups within the this compound scaffold. sphinxsai.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Mode Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and vibrational modes of the this compound molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, the N-H stretching vibration in the pyrrole (B145914) ring of this compound would be expected to produce a characteristic absorption band. In related pyrrolo[1,2-a]quinoline (B3350903) derivatives, characteristic IR peaks are observed for carbonyl groups (C=O) around 1750 cm⁻¹ and for N-H or O-H groups in the range of 3200-3500 cm⁻¹. sphinxsai.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A comprehensive study on 1H-pyrrolo[3,2-h]quinoline, a structural isomer, utilized both IR and Raman spectroscopy in conjunction with quantum chemical calculations to achieve a reliable assignment of 55 out of its 57 vibrational modes. nih.govacs.org This detailed analysis helps in understanding the vibrational structure of the molecule. nih.gov It was noted that in-plane normal modes are more reliably computed with modest basis sets, while out-of-plane vibrations require larger basis sets for accurate prediction. nih.govacs.org
Table 2: Characteristic Vibrational Frequencies for Related Heterocyclic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3200-3500 | sphinxsai.com |
| O-H | Stretching | 3200-3500 | sphinxsai.com |
| C=O | Stretching | ~1750 | sphinxsai.com |
| C=O | Stretching | ~1685 | sphinxsai.com |
| C-N | Stretching | 1360-1490 | sphinxsai.com |
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) and fluorescence spectroscopy, is employed to study the electronic transitions and photophysical properties of this compound.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated π-electron system of the this compound molecule. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic parameters. Studies on related N-doped polycyclic heteroaromatic compounds, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline, have utilized UV-Vis spectroscopy to investigate their optical properties. scilit.com
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of this compound. For a molecule to be fluorescent, it must possess a rigid, planar structure, which is characteristic of the this compound core. The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that can be determined. The combination of fluorescence spectroscopy with quantum chemical calculations has been used to study the electronic structure of the related 1H-pyrrolo[3,2-h]quinoline. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and solvent system, the purity of a this compound sample can be accurately determined. The retention time and peak area in the chromatogram are used to identify and quantify the compound and any impurities present. For instance, in the analysis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, HPLC was used to confirm the purity of the synthesized compounds, with results showing purities of over 97%. nih.gov This method is crucial for ensuring the quality of the compound for further studies and applications. nih.govulisboa.pt
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1H-Pyrrolo[3,2-g]quinoline. These methods provide insights into electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) Applications in Pyrroloquinoline Systems
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of pyrroloquinoline systems. For the related 1H-Pyrrolo[3,2-h]quinoline, DFT calculations have been employed to study proton transfer reactions in its ground and lowest excited singlet states, particularly in complexes with water molecules. researchgate.net These studies calculate the potential energy profile to understand the effect of water bridges on excited-state tautomerization. researchgate.net Similar DFT applications on this compound would be invaluable in determining its electronic properties and reactivity.
Assessment of Basis Sets and Functionals for Accurate Predictions
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. In studies of 1H-Pyrrolo[3,2-h]quinoline, various DFT functionals and basis sets have been assessed to find the most reliable combination for predicting vibrational frequencies and spectral intensities. nih.govacs.org For instance, the hybrid B3LYP functional combined with Pople's split-valence basis sets has been suggested as a cost-effective and accurate choice for simulating IR and Raman spectra of such systems. nih.gov A similar assessment would be necessary to ensure the accuracy of theoretical predictions for this compound.
Computational Spectroscopy (e.g., Vibrational Frequencies, IR and Raman Intensities)
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. For 1H-Pyrrolo[3,2-h]quinoline, a reliable assignment of a majority of its 57 vibrational modes was achieved by combining IR, Raman, and fluorescence spectroscopy with quantum chemical calculations. nih.govacs.org These calculations have shown that in-plane normal modes are more reliably computed with modest basis sets, while out-of-plane vibrations require larger basis sets for accurate reproduction. nih.govacs.org Such computational studies on this compound would be essential for the analysis of its experimental vibrational spectra.
Studies on Hydrogen Bonding Interactions and Polymorphism in Crystalline Forms
The crystalline state of pyrroloquinolines can exhibit polymorphism, where the molecules adopt different packing arrangements. In the case of 1H-Pyrrolo[3,2-h]quinoline, two polymorphic forms containing cyclic, doubly hydrogen-bonded dimers have been identified: one planar and the other twisted. researchgate.net DFT calculations have been instrumental in assigning vibrational transitions that act as markers for hydrogen bond formation and dimer structure. researchgate.net High-pressure Raman spectroscopy studies on this isomer also indicate a pressure-induced transition from the planar to the twisted form. researchgate.net Investigating the hydrogen bonding and potential polymorphism of this compound would be crucial for understanding its solid-state properties.
Excited-State Phenomena and Photophysics (e.g., Excited-State Proton Transfer Mechanisms)
The photophysics of pyrroloquinolines is often characterized by excited-state proton transfer (ESPT) processes, which are fundamental to their potential applications in areas like fluorescence sensing. Theoretical studies on 1H-Pyrrolo[3,2-h]quinoline have explored ESPT in its complexes with water, revealing that the reaction is facilitated by the formation of a cyclic hydrogen-bonded bridge. researchgate.net Time-dependent DFT (TD-DFT) calculations are the primary tool for investigating these excited-state phenomena. researchgate.net Similar TD-DFT studies on this compound would be necessary to understand its photophysical behavior and the mechanisms of any potential ESPT reactions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. The Automated Topology Builder (ATB) has been used to develop molecular force fields for MD simulations of 1H-Pyrrolo[3,2-h]quinoline, which can be applied to study its behavior in biomolecular systems. uq.edu.au MD simulations of quinoline (B57606) derivatives in water have also been used to investigate their stability and interactions with the solvent, providing insights into properties like lipophilicity. arabjchem.org For this compound, MD simulations would be valuable for analyzing its conformational landscape and its interactions in different solvent environments.
In Silico Docking and Ligand-Target Interaction Prediction
In silico docking studies have been instrumental in elucidating the potential molecular targets and binding modes of this compound derivatives, providing valuable insights for rational drug design. These computational methods predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.
One notable study focused on the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a key enzyme in DNA repair. A hypothetical binding model was constructed for a synthesized derivative, ethyl 1,2-dimethyl-4,9-dioxo-4,9-dihydro-1H-pyrrolo[3,2-g]quinoline-3-carboxylate, using a homology model of human TDP2 (hTDP2). nih.gov This modeling was crucial in understanding the structure-activity relationships of furoquinolinediones and their pyrroloquinolinedione analogs as potential TDP2 inhibitors. nih.gov
Furthermore, molecular docking simulations have been employed to investigate the interaction of 5,8-quinolinedione (B78156) derivatives, a class that includes the this compound-4,9-dione scaffold, with various protein targets. For instance, docking studies with the NAD(P)H:quinone oxidoreductase 1 (NQO1) protein, an enzyme implicated in cancer, revealed key interactions within its active site. The 5,8-quinolinedione moiety of these compounds was found to engage in hydrophobic interactions with critical amino acid residues such as Tryptophan (Trp105), Tyrosine (Tyr128), and Phenylalanine (Phe178). nih.gov These findings suggest a potential mechanism for the observed cytotoxic effects of these compounds. The stability of the ligand-protein complex was also noted to be influenced by the nature and position of substituents on the quinolinequinone core. nih.gov
The table below summarizes the key ligand-target interactions for this compound derivatives and related compounds as predicted by in silico docking studies.
| Derivative Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
| This compound-4,9-diones | Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Not Specified | Not Specified | nih.gov |
| 5,8-Quinolinediones | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Trp105, Tyr128, Phe178 | Hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that govern their biological effects.
Several QSAR studies have been conducted on broader classes of 5,8-quinolinequinone derivatives, which encompass the this compound-4,9-dione scaffold. These studies have aimed to establish predictive models for various biological activities, including antifungal, anticancer, and anti-inflammatory effects. trdizin.gov.trdergipark.org.tr
In a representative study, various molecular descriptors for a series of 5,8-quinolinequinone derivatives were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. trdizin.gov.trdergipark.org.tr These descriptors included electronic properties (e.g., HOMO and LUMO energies, dipole moment, ionization potential, electron affinity, electronegativity), steric properties (e.g., molecular volume), and physicochemical properties (e.g., octanol-water partition coefficient). trdizin.gov.trresearchgate.net Multiple linear regression (MLR) analysis was then employed to build QSAR models. For instance, QSAR models for anticancer activity against various cell lines were developed, with some models showing high correlation coefficients (R²) up to 0.997. researchgate.net
Another study focused on the development of QSAR models for the antifungal activity of this compound-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles. researchgate.net These models help in identifying the key structural requirements for potent antifungal agents within this chemical class. Furthermore, a study reported the construction of six statistically significant and robust QSAR models for predicting the pIC50 values of potential Bruton's tyrosine kinase (BTK) inhibitors, suggesting their utility in virtual screening campaigns. uust.ru
The table below presents a selection of QSAR models developed for activities associated with the broader class of quinolinequinone derivatives, including the this compound scaffold.
| Activity | Model Type | Key Descriptors | Statistical Parameters | Reference |
| Anticancer (MCF-7 cells) | QSAR | Molecular volume, ionization potential, dipole moment, molar refractivity, hydrophobic parameter | R² = 0.984 | researchgate.net |
| Anticancer (Hep G2 cells) | QSAR | Molecular volume, ionization potential, dipole moment, molar refractivity, hydrophobic parameter | R² = 0.926 | researchgate.net |
| Anticancer (SK-N-SH cells) | QSAR | Molecular volume, ionization potential, dipole moment, molar refractivity, hydrophobic parameter | R² = 0.997 | researchgate.net |
| Antifungal | QSAR | Not Specified | Not Specified | researchgate.net |
| BTK Inhibition | QSAR | Not Specified | Statistically significant and robust | uust.ru |
| Anti-proliferative & Anti-inflammatory | QSAR/QSPR | Electronegativity, electronic and thermochemical parameters | Good correlation | trdizin.gov.trdergipark.org.tr |
Advanced Applications and Pre Clinical Development Insights
Use as Chemical Probes for Biological Pathway Elucidation
Derivatives of the pyrroloquinoline scaffold serve as powerful chemical probes for dissecting intricate biological pathways, primarily through the targeted inhibition of key enzymes. By observing the downstream cellular effects of such inhibition, researchers can infer the function of these proteins in both healthy and diseased states.
For instance, certain 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives have been identified as inhibitors of topoisomerase. nih.gov These compounds induce DNA fragmentation and have an antiproliferative effect on mammalian cells, suggesting they interfere with DNA replication and repair mechanisms. nih.gov This activity allows for the study of cellular responses to DNA damage and the roles of specific topoisomerases in maintaining genomic integrity. nih.gov Similarly, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one that inhibit Leishmania donovani topoisomerase 1 (LDTop1) are used to probe the parasite's life cycle, particularly its DNA replication processes, providing insights for antileishmanial drug development. nih.gov
In the realm of cell signaling, 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives act as potent and selective inhibitors of Raf kinase, a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer. rsc.org By using these compounds, researchers can elucidate the specific contributions of Raf kinase to cell proliferation, differentiation, and survival. Furthermore, N-methylated 1H-pyrrolo[3,2-g]isoquinoline derivatives have been developed as highly selective inhibitors of Haspin kinase. nih.gov Haspin is an atypical kinase that phosphorylates histone H3, a key event in mitosis. These specific inhibitors are instrumental in studying the regulation of mitosis and the consequences of its disruption in cancer cells. nih.govresearchgate.net
Beyond enzyme inhibition, the 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) scaffold has been engineered to bind specifically to CTG trinucleotide repeats in DNA. nih.gov This allows these molecules to be used as probes to study the structure of these repeats and to investigate the mechanisms of diseases caused by trinucleotide repeat expansions. nih.gov
Design of Targeted Therapeutics (e.g., Proteolysis Targeting Chimeras (PROTACs) involving Pyrroloquinoline Scaffolds)
The development of targeted therapeutics represents a paradigm shift in medicine, and the pyrroloquinoline scaffold is being explored for its potential in this area, including in the innovative field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. explorationpub.com This technology offers a way to eliminate problematic proteins rather than just inhibiting them. explorationpub.com
Researchers have investigated the suitability of the 1H-pyrrolo[3,2-g]isoquinoline scaffold for creating PROTACs. nih.gov In one such study, conjugates were synthesized based on a potent Haspin kinase inhibitor from this chemical family. nih.gov The design involved N-alkylation to attach a linker suitable for connecting to an E3 ligase ligand, with the goal of creating a molecule that could specifically target Haspin kinase for degradation. nih.gov Another approach involved carbonylation at the 3-position of the pyrroloquinoline ring to create a different PROTAC candidate. nih.gov
While these initial conjugates did not ultimately retain their Haspin inhibitory potency, the research demonstrates a clear strategic effort to incorporate the pyrroloquinoline scaffold into advanced therapeutic modalities like PROTACs. nih.gov The design process itself provides valuable insights, where factors such as the linker's nature, length, and attachment point are optimized to ensure the correct spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com These pioneering efforts lay the groundwork for future optimization and the successful development of pyrroloquinoline-based degraders.
Pre-clinical Efficacy Studies (e.g., in vitro cell assays, in vivo animal models for proof-of-concept)
The therapeutic potential of 1H-pyrrolo[3,2-g]quinoline derivatives has been substantiated through numerous pre-clinical studies, spanning in vitro cell-based assays and in vivo animal models for proof-of-concept.
In Vitro Efficacy
In laboratory assays using cell lines, various pyrroloquinoline isomers have demonstrated significant biological activity across different disease models.
Anticancer Activity: Derivatives have shown potent effects against a range of cancer cells. 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs) are highly selective for human leukemia cell lines, inhibiting their growth with GI₅₀ values in the nanomolar range. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Another study highlighted an N-methylated 1H-pyrrolo[3,2-g]isoquinoline derivative as a selective Haspin kinase inhibitor with an IC₅₀ value of 23.6 nM, which translated to significant effects on the viability of various human cancer cell lines. nih.gov Additionally, 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to induce an antiproliferative effect and DNA damage in mammalian CHO cells. nih.gov
Antileishmanial Activity: A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were evaluated for their efficacy against visceral leishmaniasis. rsc.org Compound 5m from this series exhibited potent in vitro activity against the amastigote stage of Leishmania donovani with an IC₅₀ of 8.36 μM and a selectivity index of 7.79. nih.govrsc.org Pre-clinical stability studies also confirmed that compound 5m was stable in simulated gastric and intestinal fluids, as well as in mouse plasma. nih.gov
| Compound Series | Target/Disease | Key Finding | Cell Line | Reference |
|---|---|---|---|---|
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Leukemia | Potent growth inhibition (nanomolar GI₅₀), G2/M arrest, apoptosis | Jurkat | nih.gov |
| N-methylated 1H-pyrrolo[3,2-g]isoquinoline (cpd 10) | Cancer (Haspin Kinase) | IC₅₀ = 23.6 nM | Various human cell lines | nih.gov |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (cpd 5m) | Leishmaniasis | Anti-amastigote IC₅₀ = 8.36 μM | L. donovani | nih.govrsc.org |
| 2-substituted 1H-pyrrolo[3,2-h]quinolines | Cancer (Topoisomerase) | Antiproliferative effect, DNA fragmentation | CHO cells | nih.gov |
In Vivo Proof-of-Concept
Select candidates from in vitro studies have been advanced to in vivo animal models, providing crucial proof-of-concept for their therapeutic efficacy.
Anticancer Efficacy: A derivative from the 7-PPyQ series demonstrated significant tumor growth inhibition (83%) in a syngeneic hepatocellular carcinoma model in Balb/c mice, highlighting its potential as an anticancer agent in a living organism. nih.gov
Antileishmanial Efficacy: The promising antileishmanial compound 5m was tested in a visceral leishmaniasis model using infected Balb/c mice. rsc.org Intraperitoneal administration of the compound resulted in a 56.2% reduction in parasite burden in the liver and a 61.1% reduction in the spleen, confirming its efficacy in vivo. nih.govrsc.org
| Compound Series | Disease Model | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivative | Hepatocellular Carcinoma | Balb/c mice | 83% inhibition of tumor growth | nih.gov |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (cpd 5m) | Visceral Leishmaniasis | Balb/c mice | 56.2% (liver) & 61.1% (spleen) reduction in parasite burden | nih.govrsc.org |
Exploration in Material Science (e.g., as fluorophores or components in advanced materials)
The rigid, planar, and electron-rich nature of the pyrroloquinoline system makes it an attractive scaffold for applications in material science, particularly in the development of photophysically active molecules like fluorophores. The introduction of nitrogen atoms into polycyclic aromatic hydrocarbons can significantly tune their electronic and optical properties.
Research has led to the synthesis of novel N-doped polycyclic heteroaromatic compounds, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives. scilit.com These complex structures were specifically designed to investigate how the position of nitrogen atoms and the alternation of the rings within the scaffold impact their properties. scilit.com
Preliminary studies using steady-state absorption and fluorescence spectroscopy have been conducted on these new materials. scilit.com Such analyses are critical for characterizing their potential as fluorophores or as components in organic light-emitting diodes (OLEDs), sensors, or other advanced electronic materials. The ability to fine-tune the absorption and emission wavelengths by modifying the chemical structure is a key advantage of these pyrroloquinoline-based systems. scilit.com Furthermore, computational predictions based on Quantitative Structure-Use Relationship (QSUR) models have suggested a probability for the parent this compound to function as a colorant, further supporting its potential in materials applications. epa.gov
Ligand Design and Optimization Strategies
The versatility of the pyrroloquinoline scaffold lies in its amenability to chemical modification, allowing for systematic ligand design and optimization to achieve desired biological activities and properties. Structure-activity relationship (SAR) studies are central to this process, guiding chemists in making targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.
Several key strategies have emerged from research on different pyrroloquinoline isomers:
Positional Substitution and Functional Group Importance: For the anticancer 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, SAR studies established that several structural features are essential for activity. These include the specific [3,2-f] angular geometry of the ring system, a carbonyl group at the 9-position, a phenyl ring at the 7-position, and an N-alkyl group on the pyrrole (B145914) ring. nih.gov Modifying or removing any of these components leads to a significant loss of antitumor potency. nih.gov
Targeting Specific Biomolecular Interactions: In the design of ligands for the 5-HT₆ receptor, derivatives of 1H-pyrrolo[3,2-c]quinoline were modified at the 4-position with various amines. researchgate.net The goal was to optimize the salt bridge interaction with a conserved aspartic acid residue in the receptor's binding site, a crucial non-covalent bond for high-affinity binding. researchgate.net This highlights a design strategy focused on enhancing specific ligand-receptor interactions.
Systematic Library Synthesis: For the discovery of antileishmanial agents, a post-Ugi modification strategy was employed to rapidly synthesize a library of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.govrsc.org This approach allows for the efficient exploration of the chemical space around the core scaffold to identify compounds with optimal activity.
Modulation of Selectivity and Physicochemical Properties: In the development of Haspin kinase inhibitors, N-methylation of a 1H-pyrrolo[3,2-g]isoquinoline derivative bearing a pyridin-4-yl substituent at the 3-position yielded a highly potent and selective compound. nih.gov In a different context, fluorine atoms were introduced into 1H-pyrrolo[3,2-c]quinoline derivatives to reduce affinity for the hERG channel, a common off-target that can cause cardiac toxicity. researchgate.net This demonstrates a strategy aimed at optimizing the safety profile of the lead compounds. researchgate.net
Linker Modification for DNA Targeting: To create molecules that bind to CTG trinucleotide repeats, 1H-pyrrolo[3,2-h]quinoline-8-amine was functionalized with different alkylamino linkers. nih.gov The structure and length of the linker were found to be critical for the affinity and specificity of binding to the target DNA structure. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Research Advancements on 1H-Pyrrolo[3,2-g]quinoline and Related Scaffolds
Research into this compound and its isomers has led to the identification of compounds with significant biological activities. A notable advancement is the development of 1H-pyrrolo[3,2-g]isoquinoline derivatives as potent and selective inhibitors of Haspin kinase, a protein implicated in cell division and a potential target for cancer therapy. nih.gov One such N-methylated derivative demonstrated a high degree of selectivity and an IC₅₀ value of 23.6 nM, along with significant effects on the viability of various human cancer cell lines. nih.gov Furthermore, a 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivative has been identified as a potent inhibitor of C-Raf, another key protein in cancer-related signaling pathways. researchgate.net
Closely related scaffolds have also shown considerable promise. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-h]quinoline have been synthesized to target CTG trinucleotide repeats, which are associated with neuromuscular diseases. nih.gov Other related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and pyrrolo[2,3-b]quinoxalines, have been investigated for their potential as protein kinase CK2 inhibitors and for their antioxidant properties. nih.govnih.gov The broader class of pyrroloiminoquinones, often isolated from marine sources, are recognized as potential leads for anticancer and antimalarial drugs. mdpi.com The synthesis of various pyrroloquinoline derivatives has been a key focus, enabling the exploration of their diverse biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netresearchgate.net
| Compound Scaffold | Key Research Advancements | Potential Applications |
|---|---|---|
| 1H-Pyrrolo[3,2-g]isoquinolines | Development of selective Haspin kinase inhibitors. nih.gov | Anticancer agents. nih.gov |
| 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one | Identification as a potent C-Raf inhibitor. researchgate.net | Anticancer agents. researchgate.net |
| 1H-Pyrrolo[3,2-h]quinoline-8-amine | Synthesis of derivatives targeting CTG trinucleotide repeats. nih.gov | Therapeutics for neuromuscular diseases. nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Identified as a promising scaffold for human protein kinase CK2 inhibitors. nih.gov | Anticancer and anti-inflammatory drugs. nih.gov |
| Pyrroloiminoquinones | Exhibit potent antitumor, antimicrobial, and antimalarial activities. mdpi.com | Drug leads for oncology and infectious diseases. mdpi.com |
Challenges and Opportunities in Pyrroloquinoline Research
These challenges, however, present numerous opportunities. The structural diversity of the pyrroloquinoline core offers vast opportunities for the design and synthesis of new derivatives with tailored properties. There is a significant opportunity to develop dual-target or multi-target inhibitors, such as those targeting both factor Xa and XIa in the blood coagulation cascade, by leveraging hybrid molecular designs. researchgate.netnih.gov The potent bioactivity of naturally occurring pyrroloiminoquinones from marine sponges suggests that further exploration of natural product analogues could yield novel drug candidates. mdpi.com Furthermore, the unique photophysical properties observed in some related scaffolds, like pyrrolo[1,2-a]quinoxalines, open up opportunities for applications in bioimaging and as functional materials. nih.gov
Emerging Trends and Potential New Applications
The research landscape for pyrroloquinolines is continuously evolving, with several emerging trends pointing towards new applications. One of the most promising trends is the development of these compounds as targeted therapies in oncology. The success in inhibiting specific kinases like Haspin and C-Raf highlights a shift towards precision medicine. nih.govresearchgate.net Another emerging area is the application of pyrroloquinoline derivatives in photochemotherapy, where compounds are designed to become cytotoxic only upon activation with light, potentially reducing side effects. sigmaaldrich.com
The inherent fluorescence of some pyrroloquinoline structures is being harnessed for new applications in diagnostics and cell biology. For example, certain derivatives are being investigated as fluorescent probes for bioimaging, with the ability to localize within specific cellular organelles like lysosomes. nih.gov There is also growing interest in the antimicrobial and antibiofilm potential of pyrroloquinoline-like structures, driven by the urgent need for new agents to combat drug-resistant pathogens. researchgate.netmdpi.com Recent studies on related compounds have also suggested potential antiviral activities, an area that warrants further investigation for the this compound scaffold. nutraingredients.com
Directions for Future Synthetic, Computational, and Biological Investigations
Future research on this compound and its analogues should be multi-faceted, integrating synthetic, computational, and biological approaches to accelerate discovery and development.
Synthetic Investigations:
Methodology Development: Future synthetic efforts should focus on creating more atom-economical and environmentally friendly synthetic routes. This includes the development of novel one-pot syntheses, domino reactions, and the use of palladium-catalyzed cross-coupling reactions to build the core structure and introduce diversity. researchgate.net
Library Synthesis: The generation of diverse chemical libraries based on the this compound scaffold is crucial for systematic structure-activity relationship (SAR) studies. This will enable a more thorough exploration of the chemical space and the identification of optimized lead compounds.
Computational Investigations:
Molecular Modeling: In silico techniques such as molecular docking are essential for predicting the binding modes of these compounds with their biological targets and for guiding the design of more potent and selective inhibitors. researchgate.netnih.gov
DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of new derivatives, helping to rationalize observed biological activities and predict the properties of yet-to-be-synthesized molecules. nih.govhilarispublisher.com
Pharmacokinetic Prediction: Computational tools should be employed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds early in the drug discovery process, helping to prioritize candidates with favorable drug-like characteristics. mdpi.com
Biological Investigations:
Target Identification and Validation: A key future direction is the identification and validation of the specific molecular targets for many of the bioactive pyrroloquinolines. This will involve a range of techniques, including proteomic and genomic approaches.
In Vivo Studies: Promising compounds identified in vitro must be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles. mdpi.comrsc.org
Exploration of New Therapeutic Areas: The biological evaluation of pyrroloquinoline derivatives should be expanded to new therapeutic areas beyond cancer, including neurodegenerative diseases, inflammatory disorders, and a broader range of infectious diseases.
By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of next-generation therapeutics and innovative chemical tools.
Q & A
What are the optimal synthetic routes for preparing 1H-Pyrrolo[3,2-g]quinoline derivatives?
Basic Research Question
The synthesis of this compound derivatives often involves multi-step organic reactions with precise control of conditions. Key methodologies include:
- Microwave-assisted dynamic light irradiation : For example, 1H-pyrrolo[3,2-g]isoquinolin-2-amine hydrochloride was synthesized in 1,4-dioxane under HCl at 110–130°C with dynamic light irradiation, achieving high purity (>95%) .
- Catalyst-free three-component reactions : Pyrrolo[3,2-f]quinoline analogs (structurally related) were synthesized via reactions of aromatic aldehydes, 1H-indol-5-amine, and 1,3-dicarbonyl compounds under solvent-free conditions. Temperature and reactant choice dictated aromatization outcomes .
- Halogenation strategies : Brominated derivatives (e.g., 3-bromo-1H-pyrrolo[3,2-g]isoquinoline) were prepared using N-halosuccinimide in acetonitrile, followed by NaHCO₃ neutralization and extraction .
How can researchers ensure structural fidelity and purity of this compound compounds?
Basic Research Question
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions (e.g., 1H NMR chemical shifts at δ 7.41–8.63 ppm for fluorophenyl derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., HRMS confirmed [M+H]+ 411.3 for a 3-fluorophenyl derivative) .
- HPLC : Ensures purity (>95% for most derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹) .
What pharmacological activities have been reported for this compound derivatives?
Advanced Research Question
While direct studies on [3,2-g] isomers are limited, structurally related pyrroloquinolines exhibit diverse bioactivity:
- Antifungal properties : this compound-4,9-diones demonstrated significant activity against fungal pathogens in vitro .
- Neuroprotective effects : Analogous [3,2-c]quinoline derivatives acted as 5-HT6/D3 receptor antagonists, reversing phencyclidine-induced memory deficits in rodent models .
- Photophysical applications : [3,2-g] derivatives showed solvent-catalyzed excited-state proton transfer (SCPT), with dual fluorescence emissions in methanol .
How do structural modifications influence the biological activity of this compound derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight critical functional groups:
- Sulfonamide substituents : In [3,2-c]quinolines, fluorophenyl or chlorophenyl sulfonyl groups enhanced 5-HT6 receptor binding (Ki = 3 nM for compound 14) .
- Pyrrolidine moieties : Protonated pyrrolidine nitrogen formed salt bridges with D3 receptors, improving selectivity .
- Halogenation : Bromine at position 3 increased reactivity for further derivatization .
What photophysical mechanisms are observed in this compound derivatives?
Advanced Research Question
Excited-state dynamics are solvent-dependent:
- Dual fluorescence : In methanol, [3,2-g] derivatives exhibit normal (PyrQ) and tautomer (8H-PyrQ) emissions due to SCPT .
- Hydrogen-bond relay : Long-range H-bond networks in polar solvents accelerate proton transfer rates (kSCPT), correlating with N(8)-site basicity .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from methodological differences:
- Assay conditions : For example, in vitro 5-HT6 receptor binding (Ki) vs. in vivo cognitive tests (e.g., Novel Object Recognition) may yield conflicting potency rankings .
- Solvent effects : Photophysical properties (e.g., SCPT rates) vary drastically between solvents like water and methanol, impacting bioactivity interpretations .
- Structural analogs : Activity disparities between [3,2-g] and [3,2-c] isomers underscore the need for isomer-specific validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
